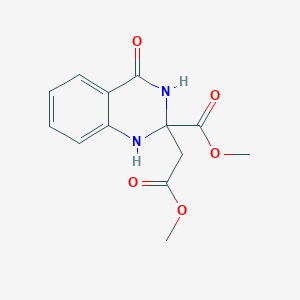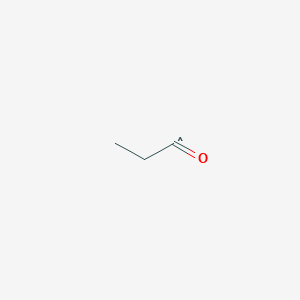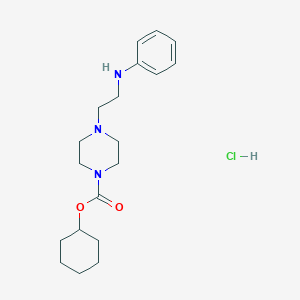
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is commonly referred to as PACE or PHCCC and is a potent allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). In
Mécanisme D'action
PACE acts as a positive allosteric modulator of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. PACE enhances the activity of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, leading to increased inhibition of neurotransmitter release and decreased neuronal excitability.
Effets Biochimiques Et Physiologiques
The activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride by PACE has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. PACE can also increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. Additionally, PACE has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PACE in lab experiments is its potency and selectivity for 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. This allows for precise modulation of neuronal activity and neurotransmitter release. However, PACE is a relatively new compound, and its long-term effects and potential toxicity are not well understood. Additionally, the synthesis of PACE can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on PACE. One area of interest is the development of more potent and selective modulators of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of PACE. Another area of interest is the investigation of PACE as a potential treatment for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Finally, the development of more efficient and scalable synthesis methods for PACE could facilitate its use in drug discovery and development.
Méthodes De Synthèse
The synthesis of PACE involves the reaction of 4-(2-anilinoethyl)piperazine-1-carboxylic acid with cyclohexyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
PACE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. PACE has also been investigated as a potential treatment for pain and inflammation.
Propriétés
Numéro CAS |
19564-18-2 |
|---|---|
Nom du produit |
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride |
Formule moléculaire |
C19H30ClN3O2 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
cyclohexyl 4-(2-anilinoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-19(24-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-20-17-7-3-1-4-8-17;/h1,3-4,7-8,18,20H,2,5-6,9-16H2;1H |
Clé InChI |
FZQWBPPGQULUOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
SMILES canonique |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Autres numéros CAS |
19564-18-2 |
Synonymes |
4-(2-Anilinoethyl)-1-piperazinecarboxylic acid cyclohexyl ester hydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



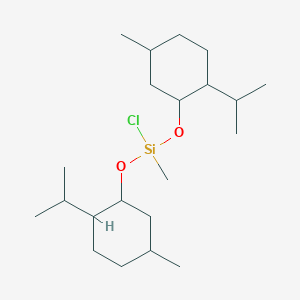
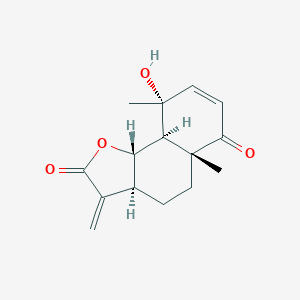
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
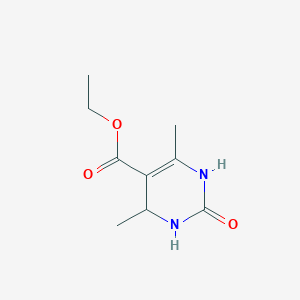
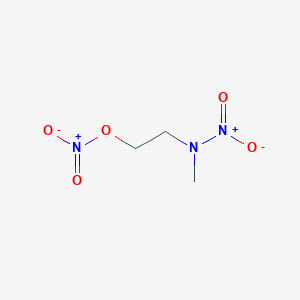
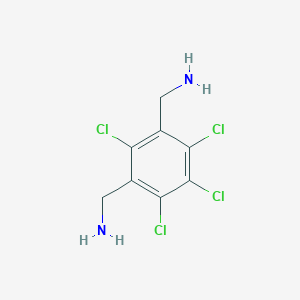
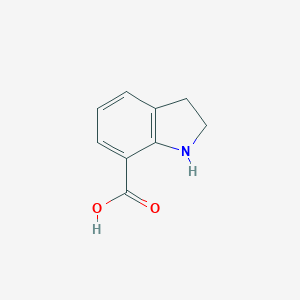
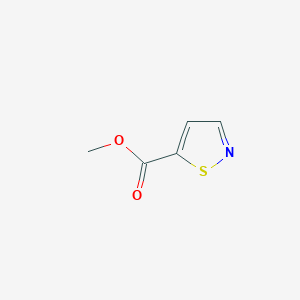
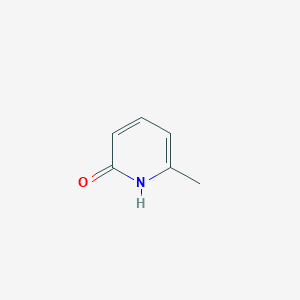
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

